Benzyl bis(2-chloroethyl)carbamate
Overview
Description
Benzyl bis(2-chloroethyl)carbamate is a chemical compound with the CAS Number: 72791-76-5 . It has a molecular weight of 276.16 and its IUPAC name is benzyl bis(2-chloroethyl)carbamate .
Synthesis Analysis
The synthesis of Benzyl bis(2-chloroethyl)carbamate involves the reaction of benzyl chloroformate with bis(2-chloroethyl)amine hydrochloride in the presence of triethylamine . The reaction is carried out in dichloromethane at 0°C initially, and then at room temperature .Molecular Structure Analysis
The molecular structure of Benzyl bis(2-chloroethyl)carbamate is represented by the formula C12H15Cl2NO2 . The InChI code for this compound is 1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 .Physical And Chemical Properties Analysis
Benzyl bis(2-chloroethyl)carbamate is a liquid or solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The exact boiling point is not specified .Scientific Research Applications
1. Controlled Release of Alkylating Agents
A study by Venkata et al. (2009) explored the synthesis and characterization of substituted benzyl N-nitrosocarbamates, aiming to design novel photolabile structures for controlled release of alkylating and crosslinking agents. This research is significant in the development of substances for controlled drug delivery systems (Venkata, Shamo, & Benin, 2009).
2. Synthesis of bis-O-alkyl Carbamates from Electrochemically Activated CO2
Forte et al. (2017) discussed the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2, leading to the synthesis of bis-O-alkyl carbamates. This process is relevant for developing sustainable and environmentally friendly chemical syntheses (Forte, Chiarotto, Richter, Trieu, & Feroci, 2017).
3. Epimeric Diamine Complexes in Asymmetric Synthesis
Lange et al. (2008) conducted comprehensive studies on benzyl-type carbamates, focusing on their use in asymmetric synthesis. The research highlights the importance of these compounds in creating highly enantioenriched secondary benzyl carbamates, which are valuable in stereoselective synthesis (Lange, Huenerbein, Wibbeling, Fröhlich, Grimme, & Hoppe, 2008).
4. Investigation of Nitrogen-Mustard-Derived Schiff Bases
Sâmia et al. (2019) investigated the cytotoxic effects of various nitrogen-mustard-derived Schiff bases, including compounds derived from bis(2-chloroethyl)amino. This research is crucial in understanding the potential of these compounds as antimelanoma drug candidates (Sâmia, Parrilha, Bertoli, Duarte, Speziali, Teixeira, Kawamura, Ferreira, & Beraldo, 2019).
5. Design of Two-Photon Polymerization Initiators
Xing et al. (2007) designed and synthesized novel chromophores as two-photon polymerization (TPP) initiators. These initiators, including benzyl carbazole derivatives, exhibit a large two-photon absorption cross-section and are significant in advancing the field of TPP (Xing, Chen, Gu, Dong, Takeyasu, Tanaka, Duan, & Kawata, 2007).
6. Application in Isoindolinone Formation
Adachi et al. (2014) explored the use of isopropyl carbamates derived from benzylamines in isoindolinone formation. This research demonstrates the potential of these compounds in organic synthesis, particularly in creating isoindolinones (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).
7. Carbazole-Bearing Porous Organic Polymers for Iodine Capture
Xiong et al. (2019) developed carbazole-based porous organic polymers for efficient iodine capture. These polymers, including benzyl carbazole derivatives, demonstrate significant potential in environmental applications, especially in addressing iodine-related environmental issues (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety And Hazards
Benzyl bis(2-chloroethyl)carbamate is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .
properties
IUPAC Name |
benzyl N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMVFKOKGRDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502306 | |
Record name | Benzyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl bis(2-chloroethyl)carbamate | |
CAS RN |
72791-76-5 | |
Record name | Benzyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-N,N-bis(2-chloroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.